![molecular formula C17H17ClN4O3S B2535391 N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1105688-07-0](/img/structure/B2535391.png)
N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar thiazole derivatives have been synthesized and their molecular structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Molecular Structure Analysis
The molecular structure of similar thiazole derivatives was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Scientific Research Applications
Synthesis and Biological Activity
The scientific research surrounding N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has explored various synthesis methods and investigated its potential biological activities. One study focused on the synthesis of novel heterocyclic aryl monoazo organic compounds, which included derivatives similar to the chemical . These compounds exhibited high efficiency in in vitro screening for antioxidant activity, antitumor activity against the Ehrlich ascites carcinoma cell (EACC) line, and antimicrobial activity against various pathogenic bacteria and fungi. The colored polyester fibers dyed with these compounds could be applied as sterile and/or biologically active fabrics in various life applications (Khalifa et al., 2015).
Antimicrobial and Antitumor Properties
Further research into compounds containing the thiazole and oxazole moieties, which are structural features of this compound, revealed moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as fungi and yeast. This highlights the potential of these compounds in developing new antimicrobial agents (Stanchev et al., 1999).
Novel Synthesis Approaches
Another aspect of research has focused on novel synthesis approaches for thiazole derivatives, which could potentially apply to the synthesis of this compound. These approaches involve condensation reactions of N-(2-aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, leading to various thiazole and 2-thiohydantoin derivatives. Such methodologies could enhance the accessibility of these compounds for further biological evaluations (Balya et al., 2008).
Potential Antitumor Activity
The discovery and synthesis of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays have also been reported. Compounds with similar structural characteristics to this compound were identified as potent inhibitors, demonstrating the potential for the development of new antitumor therapies (Lombardo et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Similar compounds have been found to inhibit cyclooxygenases (cox-1, cox-2) enzymes . The capability of these compounds to inhibit these enzymes was determined by measuring their peroxidase activity using a colorimetric enzyme immune assay kit .
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have been found to have promising antimicrobial activity and were found to be active against breast cancer cell line .
properties
IUPAC Name |
N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c18-11-3-1-10(2-4-11)8-19-15(24)7-12-9-26-17(20-12)22-16(25)13-5-6-14(23)21-13/h1-4,9,13H,5-8H2,(H,19,24)(H,21,23)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKVJJVTTSXBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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